molecular formula C15H22N2O2 B7474345 N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

Cat. No. B7474345
M. Wt: 262.35 g/mol
InChI Key: QEVHUWCUQSSQKI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as DMHPA, is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of DMHPA is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This activation of the sigma-1 receptor may lead to changes in calcium signaling and neurotransmitter release, which could have downstream effects on cellular processes.
Biochemical and Physiological Effects:
DMHPA has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling and neurotransmitter release. It has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of DMHPA is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation is that DMHPA is not very selective for the sigma-1 receptor and may also interact with other proteins, which could complicate its use in experiments.

Future Directions

There are a number of potential future directions for the study of DMHPA. One area of interest is the development of more selective sigma-1 receptor agonists, which could help to tease apart the specific roles of this receptor in cellular processes. Another potential direction is the investigation of DMHPA's potential neuroprotective effects in animal models of neurodegenerative diseases. Overall, DMHPA has the potential to be a valuable tool for scientific research and may have applications in the development of new treatments for neurological disorders.

Synthesis Methods

DMHPA can be synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with 4-hydroxypiperidine in the presence of a catalyst to form DMHPA.

Scientific Research Applications

DMHPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neurotransmission, calcium signaling, and cell survival.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-4-3-5-12(2)15(11)16-14(19)10-17-8-6-13(18)7-9-17/h3-5,13,18H,6-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVHUWCUQSSQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

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